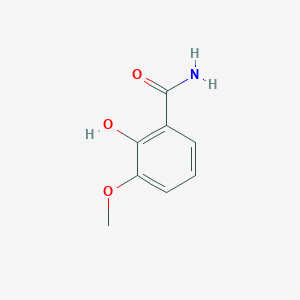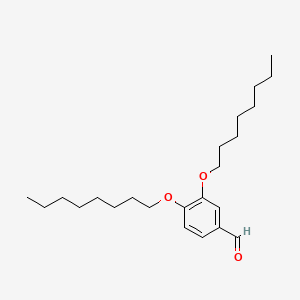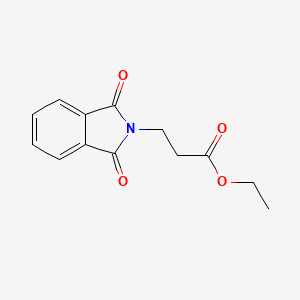
2-Etoxi-carbonil-etil-ftalimida
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Ethoxycarbonyl-ethyl-phthalimide has gained significant attention in scientific research due to its potential biological activity and therapeutic applications. It has been studied for its anticancer and neuroprotective effects, and clinical trials are underway to evaluate its safety and efficacy in humans. Additionally, it is used in the synthesis of various pharmaceutical compounds, herbicides, colorants, dyes, polymer additives, and photochromic materials .
Métodos De Preparación
2-Ethoxycarbonyl-ethyl-phthalimide can be synthesized through various synthetic routes. One common method involves the reaction of o-phthalic acids or anhydrides with amines in isopropanol and water as solvents at reflux, using SiO2-tpy-Nb as a catalyst . This method yields the final product with moderate to excellent yields (41–93%) . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the product.
Análisis De Reacciones Químicas
2-Ethoxycarbonyl-ethyl-phthalimide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include lithium hexamethyldisilazane in tetrahydrofuran for Claisen condensation . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the isoindolinone structure.
Mecanismo De Acción
The mechanism of action of 2-Ethoxycarbonyl-ethyl-phthalimide involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to have promising anticancer effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation. The compound’s neuroprotective effects are attributed to its ability to modulate neurotransmitter levels and protect neurons from oxidative stress.
Comparación Con Compuestos Similares
2-Ethoxycarbonyl-ethyl-phthalimide is unique among isoindolinone derivatives due to its specific chemical structure and biological activity. Similar compounds include 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, which have been studied for their anticancer and antioxidant properties .
Propiedades
IUPAC Name |
ethyl 3-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-18-11(15)7-8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLUGKCOXAPMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383888 | |
| Record name | Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4561-06-2 | |
| Record name | Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
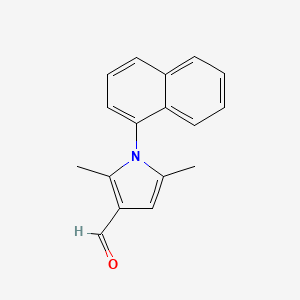
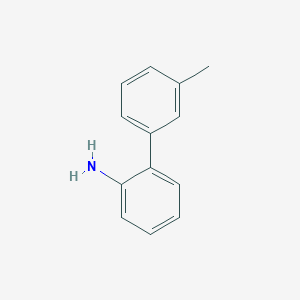
![Ethyl 5'-(2-chloroacetamido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B1607574.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B1607575.png)

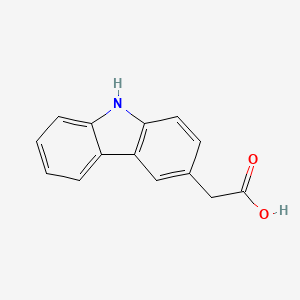

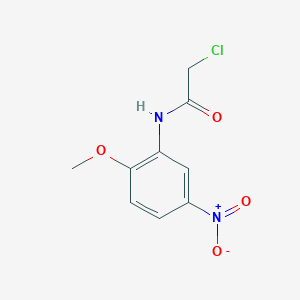
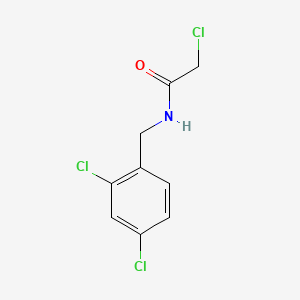
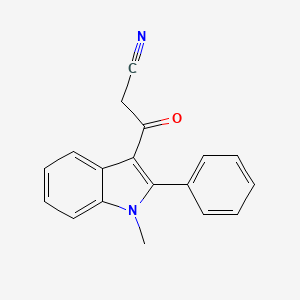
![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)
